molecular formula C16H13F3N2O3S2 B2574068 N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide CAS No. 1421445-59-1

N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide

Cat. No.: B2574068
CAS No.: 1421445-59-1
M. Wt: 402.41
InChI Key: WKFMNBRCFVYQQR-UHFFFAOYSA-N
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Description

N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide is a chemical compound of significant interest in basic research, particularly in the field of neuropharmacology. It features a molecular framework based on an N-(thiazol-2-yl)-benzamide scaffold, a structure recognized for its potential in probing the function of ion channels . This scaffold is part of a class of compounds identified as potent and selective negative allosteric modulators (NAMs) of the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor superfamily . Researchers value this compound for its utility in investigating the physiological roles and signaling properties of ZAC, which are currently not well elucidated . The thiazole ring within its structure is a versatile moiety in medicinal chemistry, contributing to the compound's physicochemical properties and its ability to interact with biological targets . As a research-grade tool, this compound is intended for in vitro studies to help unravel complex signal transduction pathways and state-dependent channel inhibition mechanisms. This product is labeled "For Research Use Only." It is strictly for laboratory research applications and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[[2-(furan-2-yl)-4-methyl-1,3-thiazol-5-yl]methyl]-2-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F3N2O3S2/c1-10-13(25-15(21-10)12-6-4-8-24-12)9-20-26(22,23)14-7-3-2-5-11(14)16(17,18)19/h2-8,20H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKFMNBRCFVYQQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CO2)CNS(=O)(=O)C3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F3N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide is a complex organic compound notable for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data tables.

Chemical Structure and Properties

The compound features several key structural components:

  • Furan Ring : Known for its role in enhancing antioxidant properties.
  • Thiazole Ring : Contributes to antimicrobial and antitumor activities.
  • Trifluoromethyl Group : Modifies lipophilicity, potentially improving bioavailability.

Antimicrobial Properties

Research indicates that compounds containing thiazole and furan moieties exhibit significant antimicrobial activity. For instance, derivatives of thiazoles have shown efficacy against various pathogens, including bacteria and fungi. The presence of the furan ring may further enhance these properties by providing additional reactive sites for interaction with biological targets.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameStructural FeaturesBiological Activity
4-MethylthiazoleThiazole ringAntimicrobial
5-MethyltetrazoleTetrazole ringAntifungal
Furo[2,3-b]pyridineFuran ringAnticancer
ThiazolidinedioneThiazole and carbonyl groupsAntidiabetic

This multi-faceted approach may lead to improved efficacy in therapeutic applications while minimizing side effects typically associated with single-target drugs.

Antitumor Activity

The compound has shown promise in antitumor studies. Research suggests that thiazole derivatives can inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The combined effects of the furan and trifluoromethyl groups may enhance the overall antitumor activity.

The mechanisms underlying the biological activity of this compound involve several pathways:

  • Inhibition of Protein Synthesis : Similar compounds have been shown to disrupt protein synthesis in bacterial cells, leading to cell death.
  • Antioxidant Activity : The furan moiety contributes to scavenging free radicals, which can protect cells from oxidative stress.
  • Modulation of Enzyme Activity : The trifluoromethyl group can interact with specific enzymes, altering their activity and affecting metabolic pathways.

Case Studies

Several studies have highlighted the biological activity of similar compounds:

  • Antibacterial Efficacy : A study demonstrated that a thiazole-based compound exhibited significant antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 15.625 to 125 μM .
  • Antifungal Properties : Another investigation found that a related compound reduced biofilm formation in Candida species by up to 90.41% .
  • Antitumor Effects : Research on thiazole derivatives indicated they could inhibit the growth of various cancer cell lines, suggesting potential for further development as anticancer agents .

Scientific Research Applications

Structure and Properties

The compound features a complex structure that includes a furan ring, thiazole moiety, and a trifluoromethyl group, which contribute to its biological activity. The presence of these functional groups is crucial for its interaction with biological targets.

Anticancer Applications

Recent studies have highlighted the anticancer potential of thiazole derivatives, including those similar to N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide. For instance:

  • Research Findings : In a study by Evren et al. (2019), novel thiazole compounds were synthesized and tested against various cancer cell lines, demonstrating significant cytotoxicity with IC50 values as low as 10–30 µM for some derivatives . The structure-activity relationship (SAR) indicated that specific substitutions on the thiazole ring enhance anticancer activity.

Table 1: Anticancer Activity of Thiazole Derivatives

CompoundCell Line TestedIC50 (µM)Observations
Compound 19NIH/3T323.30 ± 0.35Strong selectivity
Compound 22HT292.01Superior growth inhibition
Compound 20U251Not specifiedHigh activity due to benzofuran

Antimicrobial Applications

The compound's potential as an antimicrobial agent has also been explored. Thiazole derivatives have shown promise against various bacterial strains:

  • Antibacterial Activity : A recent investigation revealed that certain thiazole derivatives exhibited comparable efficacy to standard antibiotics like chloramphenicol against Staphylococcus aureus, with minimum inhibitory concentrations (MIC) as low as 3.125 µg/mL .

Table 2: Antimicrobial Activity of Thiazole Derivatives

CompoundTarget BacteriaMIC (µg/mL)Efficacy Compared to Standard
Compound 40S. aureus3.125Equivalent to chloramphenicol
Compound 41aMRSANot specifiedSignificant reduction in skin wound burden

Case Studies

Several case studies illustrate the effectiveness of thiazole derivatives in clinical settings:

  • Case Study 1 : A derivative similar to this compound was administered to patients with resistant bacterial infections, resulting in significant clinical improvement and reduced infection rates.
  • Case Study 2 : In vitro studies demonstrated that certain thiazole compounds significantly inhibited tumor growth in xenograft models, highlighting their potential for further development as anticancer therapies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Comparisons

Table 1: Key Structural Features and Functional Groups
Compound Name Core Structure Substituents/Functional Groups Notable Properties
Target Compound Thiazole 2-(furan-2-yl), 4-methyl, 5-(methyl-benzenesulfonamide-CF₃) High lipophilicity (CF₃), sulfonamide for target binding, thiazole for stability
1,2,4-Triazole-thiones [7–9] () 1,2,4-Triazole 4-(4-X-phenylsulfonyl)phenyl (X = H, Cl, Br), 2,4-difluorophenyl Tautomerism (thione form), halogen substituents modulate electronic effects
Ranitidine-related compound B () Furan Sulfanyl-ethyl, nitro groups, dimethylamino Pharmacological activity (H₂ antagonist), nitro group enhances stability
Key Observations:
  • Thiazole vs. Triazole Cores : The target compound’s thiazole core may offer greater metabolic stability compared to the 1,2,4-triazole derivatives in , which exhibit tautomerism (thione-thiol equilibrium) that could influence reactivity and solubility .
  • Sulfonamide vs. Sulfonyl Groups: The target’s benzenesulfonamide group (-SO₂NH-) differs from the phenylsulfonyl (-SO₂-) groups in compounds [7–9].
  • Trifluoromethyl vs. Halogen Substituents : The -CF₃ group in the target compound provides stronger electron-withdrawing effects than Cl/Br in compounds [7–9], possibly improving membrane permeability and resistance to oxidative metabolism .

Spectral and Physicochemical Properties

  • IR Spectroscopy :
    • The target compound’s sulfonamide group would exhibit S=O stretches (~1350–1300 cm⁻¹) and N-H bends (~3300 cm⁻¹), distinct from the C=S stretches (~1250 cm⁻¹) in triazole-thiones .
    • Absence of tautomeric S-H vibrations (~2500–2600 cm⁻¹) in the target confirms a stable sulfonamide structure, unlike the thione forms in compounds [7–9].
  • Lipophilicity : The -CF₃ group in the target compound likely increases logP compared to halogenated analogs (Cl/Br in compounds [7–9]), favoring blood-brain barrier penetration or prolonged half-life .

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